BenchChemオンラインストアへようこそ!

Raloxifene

endometrial safety SERM tissue selectivity breast cancer chemoprevention

Raloxifene is the only SERM with FDA approval for both osteoporosis treatment and breast cancer risk reduction in a single 60 mg/day agent. Unlike tamoxifen, it avoids CYP2D6 pharmacogenetic variability via exclusive UGT-mediated glucuronidation, ensuring consistent pharmacokinetics across diverse populations. Its well-characterized ER binding profile (ERα Kd ~90 pM) and tissue-selective pharmacology make it the preferred reference SERM for preclinical studies requiring mammary gland selectivity without uterotrophic effects. The proven endometrial safety advantage over tamoxifen (45% lower endometrial cancer risk, STAR trial) positions it as the superior choice for chemoprevention programs targeting women with an intact uterus.

Molecular Formula C28H27NO4S
Molecular Weight 473.6 g/mol
CAS No. 84449-90-1
Cat. No. B1678788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene
CAS84449-90-1
SynonymsEvista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride
Molecular FormulaC28H27NO4S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
InChIKeyGZUITABIAKMVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
5.12e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene Procurement and Selection Guide: Baseline Pharmacology and SERM Classification


Raloxifene (CAS 84449-90-1) is a benzothiophene-derived second-generation selective estrogen receptor modulator (SERM) that functions as a mixed estrogen agonist/antagonist, binding with high affinity to both ERα (Kd ~ 90 pM) and ERβ and displaying tissue-dependent transcriptional regulation [1]. It is clinically approved at 60 mg/day for the prevention and treatment of postmenopausal osteoporosis and for reducing invasive breast cancer risk in high-risk postmenopausal women, with an elimination half-life of 27.7 to 32.5 hours and hepatic glucuronidation as its primary metabolic route [1].

Why Raloxifene Cannot Be Interchanged with Other SERMs: Evidence of Compound-Specific Tissue Selectivity


Despite belonging to the same SERM class, compounds such as tamoxifen, bazedoxifene, lasofoxifene, and ospemifene exhibit profoundly different tissue-specific agonist/antagonist profiles, pharmacokinetics, and clinical safety signals [1]. Head-to-head preclinical data in ovariectomized mice demonstrated that raloxifene (RAL), bazedoxifene acetate (BZA), and lasofoxifene (LAS) had variable agonist and antagonist activity on uterine wet weight, GPR105 mRNA expression, and mammary gland endpoints, confirming that SERMs are not interchangeable [1]. The quantitative evidence below establishes exactly where raloxifene possesses verifiable differentiation that directly informs scientific selection and procurement decisions.

Quantitative Comparative Evidence Guide for Raloxifene Selection


Endometrial Cancer Risk: Raloxifene vs. Tamoxifen — Head-to-Head Clinical Trial and Population-Based Data

Raloxifene demonstrates a clinically and statistically significant reduction in endometrial cancer risk compared with tamoxifen. In the STAR head-to-head trial (81-month median follow-up; raloxifene 60 mg/day vs. tamoxifen 20 mg/day for 5 years), the risk ratio (RR) for endometrial cancer was 0.55 (95% CI: 0.36–0.83; P=0.003) favoring raloxifene, with uterine hyperplasia RR of 0.19 (95% CI: 0.12–0.29) [1]. Additionally, in a population-based case-control study of 547 cases and 1,410 controls, raloxifene users had 50% lower odds of endometrial cancer versus SERM nonusers (OR=0.50; 95% CI: 0.29–0.85), while tamoxifen users had a 3-fold higher odds compared with raloxifene users (OR=3.0; 95% CI: 1.3–6.9) [2]. The 8-year CORE trial confirmed that endometrial cancer incidence was similar between raloxifene and placebo groups over long-term treatment [2].

endometrial safety SERM tissue selectivity breast cancer chemoprevention

Nonvertebral Fracture Risk Reduction: Raloxifene vs. Bazedoxifene in High-Risk Postmenopausal Osteoporosis

In a 3-year, randomized, double-blind, placebo- and active-controlled trial (N=6,847), raloxifene 60 mg/day did not significantly reduce nonvertebral fractures versus placebo, whereas bazedoxifene 20 mg/day demonstrated a statistically significant reduction in the high-risk subgroup. Specifically, in a post hoc analysis of women at higher fracture risk (femoral neck T-score ≤ -3.0 and/or ≥1 moderate/severe vertebral fracture; n=1,772), bazedoxifene 20 mg reduced nonvertebral fracture risk by 50% versus placebo (P=0.02) and by 44% versus raloxifene 60 mg (P=0.05) [1]. Pooled raloxifene 60/120 mg data show only a non-significant 10% nonvertebral fracture risk reduction (RR 0.9; 95% CI: 0.8–1.1) over 3 years, while pooled bazedoxifene 20/40 mg achieved a 40% reduction (HR 0.60; 95% CI: 0.37–0.95) in high-risk subjects [2].

nonvertebral fracture osteoporosis treatment SERM comparative efficacy

LDL Cholesterol Lowering: Raloxifene vs. Lasofoxifene — Quantified Superiority in Lipid Modulation

In a 2-year, randomized, double-blind, placebo- and active-controlled trial (N=410 postmenopausal women), lasofoxifene produced significantly greater LDL cholesterol reductions than raloxifene. At 2 years, lasofoxifene 0.25 mg/day reduced LDL cholesterol by 20.6% and lasofoxifene 1.0 mg/day reduced it by 19.7%, compared to a 12.1% reduction with raloxifene 60 mg/day and a 3.2% reduction with placebo (P ≤ 0.05 for all lasofoxifene vs. raloxifene comparisons) [1]. This represents an approximately 60–70% greater LDL-lowering effect with lasofoxifene.

LDL cholesterol cardiovascular risk markers SERM metabolic effects

Pharmacokinetic Differentiation: Raloxifene vs. Tamoxifen — Bioavailability and Half-Life Implications

Raloxifene exhibits a fundamentally different pharmacokinetic profile compared with tamoxifen, with critical implications for dosing schedule, drug interactions, and clinical management. Raloxifene has an oral bioavailability of only ~2% (due to extensive first-pass glucuronidation), whereas tamoxifen and toremifene have approximately 100% bioavailability [1]. The elimination half-life of raloxifene is 27.7 to 32.5 hours, compared to 5 to 7 days (120–168 hours) for tamoxifen [2]. Raloxifene is metabolized exclusively via UGT-mediated glucuronidation (CYP450 system not involved), while tamoxifen requires CYP2D6-mediated activation to endoxifen, introducing pharmacogenetic variability [1]. Both are >95% protein-bound [1].

pharmacokinetics bioavailability hepatic metabolism drug-drug interactions

Vertebral Fracture Risk Reduction: Raloxifene Demonstrates Consistent Anti-Fracture Efficacy Across Clinical Trials

Raloxifene 60 mg/day consistently reduces new vertebral fracture risk in postmenopausal women with osteoporosis. In the pivotal MORE trial (N=7,705), raloxifene 60 mg/day reduced the risk of a first vertebral fracture by 55% (RR 0.45; 95% CI: 0.3–0.7; P<0.001) over 36 months [1]. The largest randomized trial reported a protective effect for vertebral fractures with RR of 0.59 (95% CI: 0.05–0.70) [2]. Cross-trial comparison shows raloxifene 60 mg provides a 30% vertebral fracture risk reduction (RR 0.7; 95% CI: 0.5–0.8) at 3 years, which is comparable to bazedoxifene 20 mg (42% reduction; HR 0.58; 95% CI: 0.38–0.89) and lasofoxifene 0.5 mg (42% reduction; HR 0.58; 95% CI: 0.45–0.73) [3].

vertebral fracture bone mineral density MORE trial osteoporosis

Raloxifene Best-Fit Research and Industrial Application Scenarios


Breast Cancer Chemoprevention Programs Requiring Endometrial Safety

Raloxifene is the preferred SERM for breast cancer risk reduction in postmenopausal women with an intact uterus, where the risk of tamoxifen-induced endometrial hyperplasia and carcinoma is unacceptable. The STAR trial demonstrated that raloxifene 60 mg/day retains 76% of tamoxifen's efficacy against invasive breast cancer while reducing endometrial cancer risk by 45% (RR=0.55; P=0.003) and uterine hyperplasia by 81% (RR=0.19) [1]. The CORE trial confirmed endometrial safety parity with placebo over 8 years of treatment [2]. Procurement for large-scale chemoprevention programs should prioritize raloxifene when the target population includes women with an intact uterus or baseline endometrial risk factors.

Osteoporosis Treatment with Dual Breast Cancer Risk Reduction

Raloxifene is uniquely positioned as the only SERM with FDA approval for both osteoporosis treatment and breast cancer risk reduction in a single agent at 60 mg/day. The MORE trial demonstrated a 55% reduction in first vertebral fracture risk (RR=0.45; P<0.001) and a significant reduction in ER-positive invasive breast cancer incidence [1]. This dual indication eliminates the need for polypharmacy in postmenopausal women requiring both skeletal protection and breast cancer chemoprevention. Procurement should consider this unique dual benefit when comparing against bisphosphonates (no breast cancer benefit) or tamoxifen (inferior endometrial safety) .

Clinical Studies Requiring CYP450-Independent Metabolism to Avoid Pharmacogenetic Confounds

Unlike tamoxifen, which requires CYP2D6-mediated bioactivation to its active metabolite endoxifen, raloxifene is metabolized exclusively via UGT-mediated glucuronidation, eliminating CYP450 pharmacogenetic variability [1]. This makes raloxifene the superior choice for clinical trial designs that require consistent pharmacokinetics across diverse populations, particularly in studies enrolling subjects with unknown or variable CYP2D6 genotypes. Its shorter half-life (27.7–32.5 hours vs. 5–7 days for tamoxifen) also allows more rapid washout and reversibility in crossover or adaptive trial designs [2].

Preclinical SERM Research Requiring a Well-Characterized Reference Compound with Defined Tissue Selectivity

Raloxifene serves as an essential reference SERM in preclinical research due to its well-characterized ER binding profile (RBA: ERα = 34%, ERβ = 76% relative to 17β-estradiol) and its established tissue-selective pharmacology in rodent models [1]. In comparative preclinical studies evaluating novel SERMs, raloxifene consistently demonstrates antiestrogenic activity in mammary gland without uterotrophic effects, providing a reproducible benchmark for mammary gland selectivity [2]. Its benzothiophene core structure also makes it a key scaffold for medicinal chemistry programs aimed at developing next-generation SERMs with improved tissue selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.